molecular formula C9H17NO3 B133361 Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 153371-25-6

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B133361
CAS No.: 153371-25-6
M. Wt: 187.24 g/mol
InChI Key: NBDAUFXJXMBQRC-ZETCQYMHSA-N
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Description

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is a small-molecule compound that belongs to the category of carbamates. It is known for its role in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of tert-butyl carbamate with an appropriate oxobutan-2-yl derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction temperature is maintained at a low level, often below -20°C, to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Scientific Research Applications

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-oxobutan-2-yl)carbamate
  • tert-butyl 1-formylpropylcarbamate

Uniqueness

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Biological Activity

Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is a synthetic compound with notable biological activities that have been explored in various studies. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H35N3O6S
  • Molecular Weight : 433.563 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways and transcription factors. Key mechanisms include:

  • Gene Regulation : The compound may regulate the expression of genes involved in cell proliferation and apoptosis. It has been shown to repress the promoter activity of p53 and sequester transcription factors such as CREB3 and SP110 isoform 3, which are crucial for cellular stress responses .
  • Inflammatory Response Modulation : It suppresses NF-kappa-B activation and activates AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism Alteration : The compound interacts with hepatocellular proteins that influence lipid accumulation and storage, suggesting potential applications in metabolic disorders .

Anticancer Properties

Several studies have indicated that carbamic acid derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The ability to modulate key signaling pathways involved in cell cycle regulation makes these compounds potential candidates for cancer therapy.

Immunomodulatory Effects

The compound has been shown to bind to dendritic cells via C1QR1, leading to the down-regulation of T-lymphocyte proliferation. This immunomodulatory effect suggests potential applications in autoimmune diseases or conditions where modulation of the immune response is beneficial .

Toxicity Studies

Toxicological assessments indicate that carbamic acid derivatives generally exhibit low acute toxicity. For instance, the LD50 values in rat studies suggest that these compounds are relatively safe at certain concentrations. However, further studies are needed to fully understand their long-term effects and safety profiles.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities of carbamic acid derivatives:

StudyFindings
PubMed:11086025Demonstrated binding affinity to dendritic cells, affecting T-cell proliferation.
PubMed:17881511Showed modulation of NF-kappa-B and AP-1 pathways, implicating anti-inflammatory properties.
Various Toxicological ReportsIndicated low acute toxicity with LD50 values >2000 mg/kg in rats, suggesting safety at therapeutic doses.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAUFXJXMBQRC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153371-25-6
Record name tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate
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